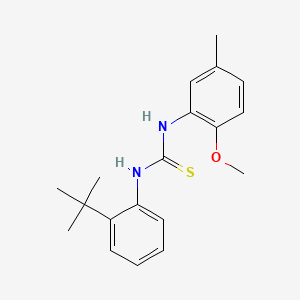![molecular formula C24H16Cl2N2O2 B4796467 N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4796467.png)
N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide
Descripción general
Descripción
N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is known to inhibit the activity of a protein called heat shock protein 90 (HSP90), which has been implicated in the development and progression of various diseases.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. DBeQ has been shown to inhibit the activity of N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide, which is involved in the folding and stabilization of various client proteins that are important for cell survival and proliferation. Inhibition of N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide by DBeQ leads to the degradation of these client proteins, resulting in the inhibition of cell growth and proliferation. DBeQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
DBeQ inhibits the activity of N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide by binding to the ATP-binding site of the protein. N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide requires ATP to function as a chaperone protein, and inhibition of the ATP-binding site by DBeQ leads to the degradation of client proteins that are dependent on N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide for their stability. DBeQ has been shown to selectively target cancer cells that are dependent on N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide for their survival, while sparing normal cells.
Biochemical and Physiological Effects:
DBeQ has been shown to have potent anti-cancer activity in vitro and in vivo. DBeQ has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, DBeQ has been shown to have anti-inflammatory and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBeQ is a small molecule inhibitor that is easy to synthesize and purify. DBeQ has been shown to be highly selective for N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide, with minimal off-target effects. However, DBeQ has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DBeQ has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For the study of DBeQ include the development of more potent analogs with improved pharmacokinetic properties. In addition, the therapeutic potential of DBeQ in combination with other anti-cancer agents is an area of active research. The role of N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide in the development and progression of various diseases is also an area of active research, and further studies are needed to elucidate the mechanisms underlying the anti-cancer and neuroprotective effects of DBeQ.
Propiedades
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-16-11-12-21(22(26)13-16)24(30)28-18-8-4-7-17(14-18)27-23(29)20-10-3-6-15-5-1-2-9-19(15)20/h1-14H,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQRPXPNUQSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)


![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4796425.png)

![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)

![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)